
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is an azetidinone derivative featuring a naphthalene-sulfanyl methyl group attached to the 4-position of the azetidinone ring. This compound holds potential pharmaceutical applications due to its structural similarity to other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with a naphthalen-2-ylsulfanyl methylating agent under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学的研究の応用
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It holds potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The naphthalene-sulfanyl methyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one: Similar structure but with a phenyl group instead of a naphthalene group.
4-Methyl-4-(benzylsulfanylmethyl)azetidin-2-one: Similar structure but with a benzyl group instead of a naphthalene group.
Uniqueness
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is unique due to the presence of the naphthalene-sulfanyl methyl group, which may confer distinct pharmacological properties compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .
特性
CAS番号 |
53598-94-0 |
|---|---|
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC名 |
4-methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one |
InChI |
InChI=1S/C15H15NOS/c1-15(9-14(17)16-15)10-18-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,16,17) |
InChIキー |
YTRZAWLGOLYXTF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N1)CSC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

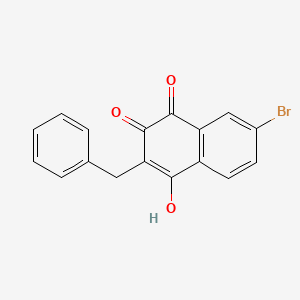
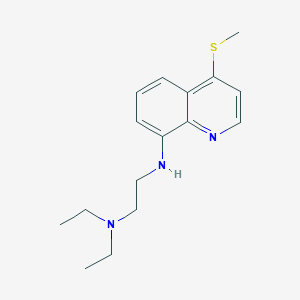
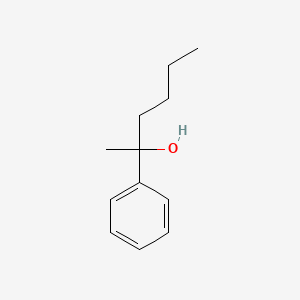
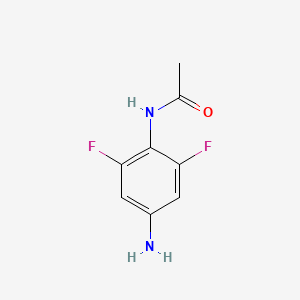
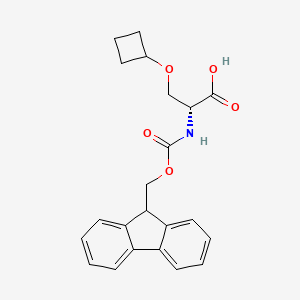
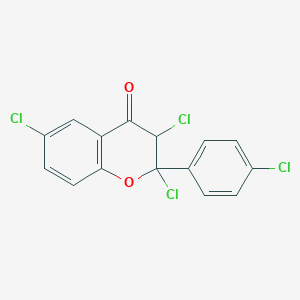
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
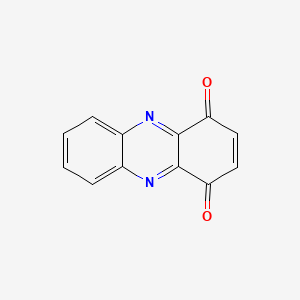

![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
